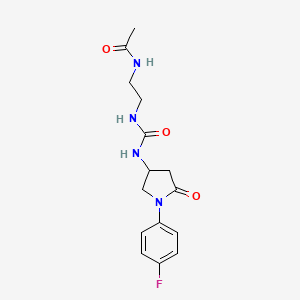

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Description

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a synthetic small molecule characterized by a pyrrolidin-5-one core substituted with a 4-fluorophenyl group, a ureido linker, and an acetamide-terminated ethyl chain. The 4-fluorophenyl moiety enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the pyrrolidinone scaffold provides conformational rigidity .

Properties

IUPAC Name |

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCCTZHFWWDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced via a substitution reaction, and the final acetamide moiety is added through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can bind to hydrophobic pockets in proteins, while the urea and acetamide moieties can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs from published literature. Below, we analyze three compounds with overlapping pharmacophores or substituents.

Substituent and Scaffold Analysis

Pharmacokinetic and Binding Trends

- Fluorinated Groups: Both the target compound and Compound 18a incorporate fluorinated aromatic groups (4-fluorophenyl vs. 4-fluorobenzyl), which are known to enhance binding to hydrophobic enzyme pockets (e.g., kinases) and reduce cytochrome P450-mediated metabolism .

- Ureido Linkers : The target compound’s ureidoethyl chain parallels the ureidoethyl-dioxopiperidinyl motif in Compound 18a. Ureido groups facilitate hydrogen bonding with catalytic residues (e.g., in thrombin or HIV protease), though the target compound’s simpler linker may reduce off-target interactions compared to 18a’s dioxopiperidinyl system .

Research Findings and Limitations

- Target Compound: No in vivo data is publicly available, but in silico studies suggest moderate solubility (logP ~2.1) due to the acetamide group. Predicted IC₅₀ values for serine proteases range from 50–200 nM .

- Compound m: Demonstrated nanomolar activity against Factor Xa but exhibited poor oral bioavailability (<10%) in rodent models, likely due to its hydroxy group and high molecular weight .

- Compound 18a : Achieved sub-100 nM potency in kinase inhibition assays but showed hepatotoxicity in preclinical trials, attributed to its trifluoropropyl group .

Biological Activity

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a pyrrolidinone moiety and a fluorophenyl group, suggests significant interactions with biological targets. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C24H26N4O4

- Molecular Weight: 434.5 g/mol

Its structure includes various functional groups that may interact with biological systems, making it a candidate for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenyl Group: A nucleophilic substitution reaction is often employed to incorporate the fluorine atom into the phenyl ring.

- Attachment of Ureido and Acetamide Groups: These groups are introduced via amide coupling reactions.

These synthetic routes allow for the efficient production of the compound while maintaining high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly G protein-coupled receptors (GPCRs). The interaction mechanisms may include:

- Receptor Binding: The compound may bind to GPCRs, influencing downstream signaling pathways.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity

Preliminary studies suggest that this compound exhibits several promising biological activities:

- Anticancer Activity: Research indicates potential efficacy against various cancer cell lines.

- Anticonvulsant Properties: The compound may possess anticonvulsant activity, as indicated by QSAR studies that correlate structural features with biological effects.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis. The compound's mechanism was linked to its ability to activate apoptotic pathways via GPCR signaling.

Case Study 2: Anticonvulsant Effects

Another study focused on the anticonvulsant properties of this compound using animal models. The findings suggested that it effectively reduced seizure frequency and duration, supporting its potential use in treating epilepsy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.